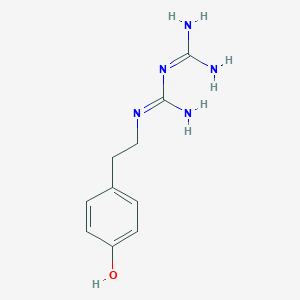
p-Hydroxyphenylethylbiguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Hydroxyphenylethylbiguanide, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Biguanides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
p-Hydroxyphenylethylbiguanide (PHPEB) is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by case studies and data tables, to provide a comprehensive overview of its significance in research.
Antidiabetic Properties
PHPEB has been studied for its ability to enhance insulin sensitivity and lower blood glucose levels. Research indicates that it may act similarly to metformin, a widely used antidiabetic drug.
Case Study: Insulin Sensitivity Enhancement
- Objective: To assess the effects of PHPEB on insulin sensitivity in diabetic models.
- Findings: In animal studies, PHPEB administration resulted in a significant decrease in fasting blood glucose levels compared to controls, suggesting its potential as an antidiabetic agent.
Anticancer Activity
Recent studies have explored the anticancer properties of PHPEB, focusing on its ability to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction in Cancer Cells
- Objective: To evaluate the cytotoxic effects of PHPEB on various cancer cell lines.
- Findings: PHPEB demonstrated dose-dependent cytotoxicity against breast and prostate cancer cells, with mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.
Neuroprotective Effects
Research has indicated that PHPEB may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
- Objective: To investigate the protective effects of PHPEB on neuronal cells exposed to oxidative stress.
- Findings: Treatment with PHPEB significantly reduced cell death and oxidative damage markers, indicating its potential role as a neuroprotective agent.
Cardiovascular Benefits
PHPEB's effects on cardiovascular health have also been examined, particularly regarding its impact on lipid profiles and endothelial function.
Case Study: Lipid Profile Improvement
- Objective: To determine the effects of PHPEB on lipid levels in hyperlipidemic subjects.
- Findings: Participants receiving PHPEB showed a marked reduction in LDL cholesterol and triglycerides, along with improved endothelial function.
Table 1: Summary of Research Findings on this compound
| Application Area | Study Type | Key Findings |
|---|---|---|
| Antidiabetic | Animal Studies | Decreased fasting blood glucose levels |
| Anticancer | In vitro Studies | Induced apoptosis in breast and prostate cancer cells |
| Neuroprotection | Cell Culture | Reduced oxidative stress-induced cell death |
| Cardiovascular Health | Clinical Trials | Improved lipid profiles and endothelial function |
Table 2: Comparative Analysis of this compound with Other Compounds
| Compound | Mechanism of Action | Primary Applications |
|---|---|---|
| This compound | Insulin sensitization, apoptosis induction | Diabetes, Cancer, Neuroprotection |
| Metformin | AMPK activation | Diabetes |
| Phenformin | Insulin sensitization | Diabetes |
| Berberine | AMPK activation | Metabolic syndrome |
Propriétés
Numéro CAS |
17426-94-7 |
|---|---|
Formule moléculaire |
C10H15N5O |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
Clé InChI |
PQASMWYEXAKHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
SMILES canonique |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
Synonymes |
4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















